molecular formula C8H4F3IO3 B1388045 3-Iodo-4-(trifluoromethoxy)benzoic acid CAS No. 1110709-70-0

3-Iodo-4-(trifluoromethoxy)benzoic acid

Cat. No.: B1388045
CAS No.: 1110709-70-0
M. Wt: 332.01 g/mol
InChI Key: HDYICWVGSFIFDM-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4F3IO3 It is characterized by the presence of an iodine atom and a trifluoromethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(trifluoromethoxy)benzoic acid typically involves the introduction of the iodine and trifluoromethoxy groups onto a benzoic acid derivative. One common method is the iodination of 4-(trifluoromethoxy)benzoic acid using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(trifluoromethoxy)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Decarboxylation: The carboxylic acid group can be removed under strong acidic or basic conditions, leading to the formation of a corresponding aromatic compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Decarboxylation: Strong acids like sulfuric acid or bases like sodium hydroxide are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.

    Decarboxylation: The major product is an aromatic compound with the carboxylic acid group removed.

Scientific Research Applications

3-Iodo-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethoxy)benzoic acid depends on its application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethoxy group is electron-withdrawing, which can influence the reactivity of the benzene ring and stabilize intermediates in various reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-3-(trifluoromethoxy)benzoic acid
  • 3-Iodo-4-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethoxy)benzoic acid

Uniqueness

3-Iodo-4-(trifluoromethoxy)benzoic acid is unique due to the specific positioning of the iodine and trifluoromethoxy groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and physical properties compared to other similar compounds. The presence of both an iodine atom and a trifluoromethoxy group makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

3-iodo-4-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO3/c9-8(10,11)15-6-2-1-4(7(13)14)3-5(6)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYICWVGSFIFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660972
Record name 3-Iodo-4-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110709-70-0
Record name 3-Iodo-4-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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